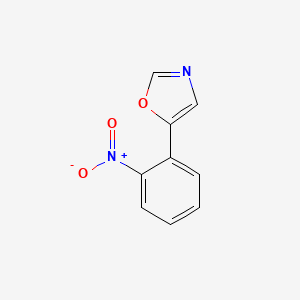

5-(2-Nitrophenyl)oxazole

描述

Overview of Oxazole (B20620) Heterocycles in Organic and Medicinal Chemistry

Oxazole and its derivatives are pivotal in medicinal chemistry, often serving as a core scaffold in the development of novel therapeutic agents. semanticscholar.orgtandfonline.com The five-membered aromatic ring of oxazole, containing both nitrogen and oxygen, can readily engage with various enzymes and receptors through non-covalent interactions, leading to a wide array of biological activities. semanticscholar.orgtandfonline.com This has spurred significant research into the synthesis and application of oxazole-based compounds for treating a multitude of diseases. semanticscholar.orgbohrium.com

Heterocyclic compounds, particularly those containing nitrogen and oxygen, are of paramount importance in the discovery of new drugs. semanticscholar.orgmdpi.com It is estimated that a significant majority of biologically active compounds feature a heterocyclic fragment in their structure. nih.gov In fact, approximately 84% of all approved drugs contain at least one nitrogen atom, and about 60% incorporate a nitrogen heterocycle. nih.gov Oxygen-containing heterocycles are the second most prevalent type found in approved pharmaceuticals. nih.gov The ability of these heterocycles to form diverse, weak interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces underpins their broad utility in medicinal chemistry. tandfonline.com

The journey of oxazole chemistry began in the late 19th and early 20th centuries. The first synthesis of an oxazole derivative, specifically 2-methyloxazole, was achieved in 1876. semanticscholar.orgthepharmajournal.com However, the parent oxazole compound was not synthesized until 1947. taylorandfrancis.com A significant milestone in oxazole research was the Robinson-Gabriel synthesis, a method involving the cyclodehydration of 2-acylaminoketones. numberanalytics.comwikipedia.org The field gained further prominence during World War I with the investigation of penicillin, which was initially thought to contain an oxazole ring. semanticscholar.orgthepharmajournal.com The discovery of oxazoles' utility as dienes in the Diels-Alder reaction marked a new era in their chemical exploration. semanticscholar.orgthepharmajournal.com

Rationale for Focusing on 5-(2-Nitrophenyl)oxazole Derivatives in Advanced Chemical Research

The specific focus on this compound derivatives stems from the unique combination of the oxazole core and the 2-nitrophenyl substituent. This pairing imparts distinct chemical characteristics that are of great interest for further investigation and potential application.

The 2-nitrophenyl group attached to the oxazole ring introduces specific electronic and steric properties to the molecule. The nitro group (-NO2) is a strong electron-withdrawing group, which significantly influences the electronic distribution and reactivity of the entire compound. This electron-withdrawing nature can activate the aromatic ring towards certain types of reactions. Furthermore, the ortho positioning of the nitro group creates steric hindrance, which can direct the approach of reagents and influence the stereochemistry of reactions. The combination of these electronic and steric effects makes the 2-nitrophenyl substituent a powerful tool for fine-tuning the properties of the oxazole scaffold.

The position of substituents on the oxazole ring has a profound impact on the molecule's reactivity and biological properties. semanticscholar.org Electrophilic substitution on the oxazole ring generally occurs at the C5 position. semanticscholar.orgtandfonline.com Therefore, the presence of the 2-nitrophenyl group at this position directly influences the outcomes of such reactions.

The reactivity of the oxazole ring is dictated by the relative acidity of its protons, which follows the order C2 > C5 > C4. semanticscholar.orgtandfonline.com Nucleophilic substitution is less common but can be influenced by the presence of leaving groups, with the ease of displacement being C2 >> C4 > C5. semanticscholar.orgtandfonline.com The specific placement of the 2-nitrophenyl group at the 5-position can modulate these inherent reactivity patterns. For instance, the electron-withdrawing nature of the nitro group can affect the nucleophilicity of the oxazole nitrogen at position 3, influencing N-acylation and N-alkylation reactions. semanticscholar.orgderpharmachemica.com

The biological activity of oxazole derivatives is also highly dependent on the substitution pattern. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents are critical for determining the pharmacological effects of these compounds. semanticscholar.org For example, substitutions at the C2 and C4 positions of the oxazolone (B7731731) ring have been shown to be crucial for various biological activities. thepharmajournal.comresearchgate.net Therefore, the specific placement of the 2-nitrophenyl group at the 5-position of the oxazole ring provides a unique scaffold for exploring novel biological activities.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(2-nitrophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-11(13)8-4-2-1-3-7(8)9-5-10-6-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDNRGZVFKPHNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CO2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380449 | |

| Record name | 5-(2-Nitrophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89808-75-3 | |

| Record name | 5-(2-Nitrophenyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89808-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Nitrophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-Nitro-phenyl)-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 2 Nitrophenyl Oxazole and Its Derivatives

Classical and Contemporary Approaches to Oxazole (B20620) Ring Formationtandfonline.comsemanticscholar.orgresearchgate.net

The synthesis of the oxazole nucleus is a well-established field in heterocyclic chemistry, offering numerous pathways to this important structural motif. researchgate.net Classical methods that have been foundational include the Robinson-Gabriel synthesis, which utilizes 2-acylaminoketones, and the Fischer oxazole synthesis, starting from cyanohydrins and aldehydes. researchgate.netijpsonline.com Another cornerstone is the Bredereck reaction, which typically involves the reaction of α-haloketones with amides. ijpsonline.com

Contemporary approaches have expanded this toolbox significantly. The Van Leusen oxazole synthesis, for instance, provides a direct route to 5-substituted oxazoles by reacting aldehydes with tosylmethyl isocyanide (TosMIC). ijpsonline.commdpi.com This method is particularly relevant for the synthesis of 5-aryl oxazoles. organic-chemistry.org Furthermore, cycloisomerization reactions of precursors like propargylic amides have emerged as a versatile and efficient strategy, often proceeding under mild conditions. tandfonline.comijpsonline.com Modern synthetic chemistry continues to refine these methods, introducing novel catalysts and reaction conditions to improve yields, selectivity, and environmental compatibility. tandfonline.comsemanticscholar.org

Condensation Reactions for Oxazole Synthesisprepchem.comchemicalbook.comevitachem.com

Condensation reactions are a fundamental strategy for assembling the oxazole ring, involving the formation of new carbon-nitrogen and carbon-oxygen bonds through the joining of two or more molecules with the elimination of a small molecule, such as water.

One synthetic pathway to derivatives of 5-(2-Nitrophenyl)oxazole involves the condensation of substituted anilines with carbonyl compounds. For example, the synthesis of 5-(2-Methoxy-4-nitrophenyl)-2-methyloxazole can be achieved through the condensation of 2-methoxy-4-nitroaniline (B147289) with appropriate aldehydes or ketones. smolecule.com This reaction is typically carried out under acidic conditions, which catalyze the formation of the oxazole ring from the starting materials. smolecule.com

The direct condensation of amino alcohols with carboxylic acids or their derivatives is a common method for synthesizing the oxazoline (B21484) scaffold, which can be a precursor to oxazoles. mdpi.comorgsyn.org Recent methodologies have focused on one-pot procedures that combine the reactants to form the final product directly, often using dehydrating agents or catalysts. mdpi.comnih.govnih.gov

For instance, free carboxylic acids can be condensed directly with amino alcohols using 3-nitrophenylboronic acid as a dehydration catalyst, a method that has been successfully applied to the parallel synthesis of a library of oxazolines in moderate to excellent yields. nih.gov Another approach employs the Deoxo-Fluor reagent, which facilitates a mild and highly efficient one-pot condensation of various carboxylic acids with amino alcohols to yield oxazolines. nih.gov Triflic acid has also been reported as a potent promoter for the dehydrative cyclization of N-(2-hydroxyethyl)amides, which are themselves formed from carboxylic acids and amino alcohols. mdpi.com

Table 2: Catalysts and Reagents for Oxazoline Synthesis from Carboxylic Acids and Amino Alcohols

| Catalyst/Reagent | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| 3-Nitrophenylboronic acid | Catalytic Dehydration | Direct condensation of free acids and amino alcohols | nih.gov |

| Deoxo-Fluor | Condensation/Dehydration | Mild, one-pot synthesis with excellent yields | nih.gov |

The condensation of substituted acetophenones with urea (B33335) or thiourea (B124793) represents a viable route to 2-amino or 2-mercapto-oxazole derivatives. Research by Supriya and Kamble demonstrated the synthesis of novel 2,4-disubstituted oxazoles through the condensation of substituted acetophenones with urea and thiourea using natural clays (B1170129) as biocatalysts. tandfonline.comsemanticscholar.org This method highlights a move towards greener reaction media and good product yields. tandfonline.comsemanticscholar.org

Another variation involves the reaction of an aromatic ketone, such as a substituted acetophenone (B1666503), with urea or thiourea and iodine in a microwave-assisted reaction. ijpsonline.com This technique can afford 2-aminooxazole derivatives rapidly. ijpsonline.com Carballo and colleagues also utilized microwave irradiation to synthesize 2,4-disubstituted oxazole compounds by reacting para-substituted 2-bromoacetophenone (B140003) with urea in DMF. tandfonline.com

Cyclization Reactionsprepchem.com

Cyclization reactions, particularly those involving the formation of the oxazole ring from a linear precursor, are a powerful synthetic tool. These reactions often rely on intramolecular processes to construct the heterocyclic system.

Acid catalysts are frequently employed to induce the cyclization of appropriately functionalized linear molecules into the oxazole ring system. smolecule.com This can involve the removal of a small molecule like water to drive the ring-closing process. smolecule.com A specific example leading to a derivative of the target compound is the synthesis of 5-Methyl-2-(2-nitrophenyl)oxazole. This is achieved through the cyclization of a linear precursor, 2-nitro-N-(2-oxopropyl)benzamide, using phosphorus oxychloride (POCl₃), a Lewis acid. The reaction proceeds at an elevated temperature and results in a high yield of the desired oxazole derivative. chemicalbook.com

Another relevant strategy is the acid-catalyzed activation of a terminal carboxylic acid by an internal oxazole group, leading to macrocyclization. acs.org While this application is for more complex molecules, the underlying principle of using an acid, such as trifluoroacetic acid, to promote cyclization is a core concept. acs.org Brønsted acids like trifluoromethanesulfonic acid (TfOH) have also been shown to effectively catalyze the cyclization of α-diazoketones with amides to furnish 2,4-disubstituted oxazoles under metal-free conditions. organic-chemistry.orgresearchgate.net

Table 3: Synthesis of 5-Methyl-2-(2-nitrophenyl)oxazole via Acid-Catalyzed Cyclization

| Precursor | Reagent | Conditions | Product | Yield | Reference |

|---|

Advanced Synthetic Strategies and Catalytic Approaches

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis and diversification of oxazole derivatives, with a strong emphasis on catalytic processes.

Van Leusen Pathway and Tosylmethyl Isocyanide (TosMIC) mediated Syntheses

1 Palladium-Catalyzed Coupling Reactions for Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for the late-stage functionalization and diversification of heterocyclic compounds, including oxazoles. mit.edunih.gov These reactions allow for the introduction of various substituents onto the oxazole core, which is crucial for exploring structure-activity relationships in medicinal chemistry. smolecule.com

Direct C-H arylation is a particularly attractive strategy as it avoids the pre-functionalization of the oxazole ring. mdpi.compreprints.orgresearchgate.net For example, palladium catalysts can be used to directly couple aryl halides with the C5 position of an oxazole. preprints.org This approach has been used to synthesize a variety of 5-aryloxazoles. organic-chemistry.org The choice of catalyst, ligands, base, and solvent is critical for achieving high regioselectivity and yield. mdpi.comresearchgate.net

Palladium-Catalyzed Coupling Reactions for Diversification

Suzuki-Miyaura Coupling for Substituted Oxazoles

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, particularly for synthesizing biaryl compounds. This methodology has been successfully applied to produce a wide range of biphenyl (B1667301) oxazole derivatives. nih.govresearchgate.net The reaction typically involves the coupling of a halogenated oxazole with a boronic acid in the presence of a palladium catalyst. nih.gov

A notable application involves the synthesis of 2,4,5-trisubstituted oxazoles through a one-pot reaction that combines oxazole synthesis with Suzuki-Miyaura coupling. ijpsonline.com This process uses a nickel catalyst in conjunction with boronic acids. ijpsonline.com Another study demonstrated the synthesis of biphenyl-substituted oxazole derivatives using a Suzuki reaction between 4-(4-bromophenyl)-2,5-dimethyloxazole and substituted phenyl boronic acid, with phenyl boronic acid acting as the catalyst. tandfonline.com

Research has shown that an extensive range of biologically active biphenyl oxazole derivatives can be synthesized in high to excellent yields (57-93%) by the Suzuki-Miyaura cross-coupling of bromophenyloxazole with various boronic acids. nih.gov These reactions are often carried out in wet toluene (B28343) under mild conditions. nih.gov

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

| Bromophenyloxazole, Boronic Acids | Palladium | Wet Toluene, Mild | Biphenyl Oxazole Derivatives | 57-93% | nih.gov |

| 4-(4-bromophenyl)-2,5-dimethyloxazole, Phenyl Boronic Acid | Phenyl Boronic Acid | Not Specified | Biphenyl Substituted Oxazole Derivatives | Not Specified | tandfonline.com |

| Carboxylic Acid, Amino Acid, Dehydration Condensing Agent, Boronic Acids | Nickel | Not Specified | 2,4,5-Trisubstituted Oxazoles | Excellent | ijpsonline.com |

Palladium-Catalyzed Aminocarbonylation

Palladium-catalyzed aminocarbonylation is another effective method for constructing oxazole derivatives. This reaction involves the carbonylation and subsequent condensation of aromatic halides with o-aminophenols. acs.org The process can be highly selective, with aminocarbonylation being favored under optimized conditions to produce amide alcohols, which are precursors to oxazoles. mdpi.com

In one approach, 2-arylbenzoxazoles are synthesized via the palladium-catalyzed carbonylation and condensation of aromatic halides and o-aminophenols. acs.org Furthermore, a novel palladium-catalyzed/copper-mediated oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles. This cascade reaction is believed to proceed through the formation of C–N and C–O bonds, with water serving as the source of the oxygen atom. rsc.org

The synthesis of 2,4-disubstituted oxazoles has also been achieved using a palladium/copper catalyst system through direct arylation. ijpsonline.com Another efficient method involves the synthesis of highly substituted oxazole derivatives from simple amides and ketones via a palladium-catalyzed sp2 C-H activation pathway. organic-chemistry.org This reaction proceeds through sequential C-N and C-O bond formations in a single step, utilizing palladium acetate (B1210297) as the catalyst, K2S2O8 as the oxidant, and CuBr2 as a promoter, yielding up to 86% of the desired oxazole products. organic-chemistry.org

| Reactants | Catalyst/Reagents | Method | Product | Yield | Reference |

| Aromatic Halides, o-Aminophenols | Palladium | Carbonylation/Condensation | 2-Arylbenzoxazoles | Not Specified | acs.org |

| Not Specified | Palladium/Copper | Oxidative Cyclization | Trisubstituted Oxazoles | Not Specified | rsc.org |

| Simple Amides, Ketones | Pd(OAc)2, K2S2O8, CuBr2 | sp2 C-H Activation | Substituted Oxazoles | Up to 86% | organic-chemistry.org |

Gold-Catalyzed Reactions

Gold catalysis has emerged as a powerful tool for the synthesis of oxazoles, often proceeding through the formation of α-oxo gold carbene intermediates. These reactions offer mild conditions and high efficiency.

An efficient modular synthesis of 2,4-disubstituted oxazoles is achieved through a [3+2] annulation between a terminal alkyne and a carboxamide using a gold-catalyzed oxidation strategy. nih.govacs.org The reactive intermediate, a terminal α-oxo gold carbene, which is typically highly electrophilic, can be effectively trapped by a carboxamide using a P,N- or P,S-bidentate ligand like Mor-DalPhos. nih.govacs.org In contrast, common ligands such as monodentate phosphines are ineffective. nih.govacs.org

Another approach involves the intermolecular trapping of α-oxo gold carbene intermediates using nitriles as the solvent, leading to 2,5-disubstituted oxazoles. nih.gov This [2+2+1] annulation involves a terminal alkyne, a nitrile, and an oxygen atom from an oxidant. organic-chemistry.org This method avoids the use of hazardous α-diazoketones by utilizing stable and readily available alkynes. organic-chemistry.org

Furthermore, a novel strategy for synthesizing 5-oxazole ketones has been developed through a homogeneous gold-catalyzed process with 4-MeO-TEMPO as an oxidant. acs.org This method represents the first instance of merging a gold catalyst and radical chemistry in a one-pot synthesis with internal N-propargylamides. acs.org

| Reactants | Catalyst/Reagents | Method | Product | Reference |

| Terminal Alkyne, Carboxamide | Gold, P,N- or P,S-bidentate ligand | [3+2] Annulation | 2,4-Disubstituted Oxazoles | nih.govacs.org |

| Terminal Alkyne, Nitrile | Gold, Oxidant | [2+2+1] Annulation | 2,5-Disubstituted Oxazoles | nih.govorganic-chemistry.org |

| Internal N-propargylamides | Gold, 4-MeO-TEMPO | Radical-Involved Cyclization | 5-Oxazole Ketones | acs.org |

Ultrasound-Assisted Synthesis of Oxazole Derivatives

The use of ultrasound irradiation in organic synthesis offers several advantages, including significantly reduced reaction times, increased yields, and enhanced energy efficiency. nih.govresearchgate.net This green chemistry approach has been effectively applied to the synthesis of oxazole derivatives.

One study reports the synthesis of novel oxazole compounds through a combination of ultrasound and deep eutectic solvents (DES). nih.gov This method showed a dramatic improvement over conventional thermal methods, with reaction times decreasing from hours to minutes and yields increasing significantly. nih.govresearchgate.net For instance, the synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine achieved a 90% yield in just 8 minutes under ultrasound irradiation, compared to a 69% yield in 3.5 hours with thermal heating. researchgate.netresearchgate.net

The synthesis of 2-phenyl-4-arylmethylidene-5-oxazolinones has also been efficiently carried out under ultrasonic conditions using zinc acetate dihydrate as a catalyst. lidsen.com Additionally, the synthesis of 2-(2-nitrophenyl)-6-pentadecylbenzo[d]oxazole has been reported using ultrasound assistance. ias.ac.in

| Reactants | Conditions | Product | Yield | Time | Reference |

| 4-substituted phenacylbromide, Amide derivatives | Ultrasound, DES | Oxazole derivatives | High | 3-5 min | ijpsonline.com |

| Phenacyl bromide derivatives, Urea | Ultrasound, DES | 4-(4-nitrophenyl)-1,3-oxazol-2-amine | 90% | 8 min | researchgate.netresearchgate.net |

| Hippuric acid, Substituted aldehyde/ketone | Ultrasound, Zn(OCOCH3)2·2H2O | 2-Phenyl-4-arylmethylidene-5-oxazolinones | Not Specified | Not Specified | lidsen.com |

Green Chemistry Approaches in Oxazole Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to create more environmentally friendly processes. This includes the use of non-toxic, biodegradable solvents and catalysts.

Use of Deep Eutectic Solvents

Deep eutectic solvents (DESs) have emerged as a promising green alternative to conventional volatile organic compounds (VOCs). core.ac.uk They are typically composed of a mixture of two or more components that form a eutectic with a melting point lower than the individual components. core.ac.uk Choline (B1196258) chloride-urea is a commonly used DES that is biodegradable, non-toxic, and can be prepared from inexpensive raw materials. nih.govacademie-sciences.fr

The combination of DES with ultrasound irradiation has been shown to be a highly effective and energy-efficient method for synthesizing oxazoles. nih.gov The DES can often be recycled multiple times without a significant loss in reaction yield. acs.org One-pot syntheses of 2-aminoxazole derivatives have been developed using a choline chloride-urea based DES as both the catalyst and reaction medium. academie-sciences.fr

| Reactants | Solvent | Key Features | Reference |

| Phenacyl bromide derivatives, Urea | Choline chloride:urea | Biodegradable, non-toxic, recyclable | nih.gov |

| Active methylene (B1212753) compounds, Urea, NBS | Choline chloride:urea | Catalyst-free, good to excellent yields | academie-sciences.fr |

| Not Specified | Choline chloride:urea | Reusable up to five times | acs.org |

Biocatalyst Applications

The use of biocatalysts, such as natural clays, represents another green approach to oxazole synthesis. These catalysts are often inexpensive, readily available, and environmentally benign.

A study by Supriya and Kamble described the synthesis of novel 2,4-disubstituted oxazoles through the condensation of substituted acetophenone with urea and thiourea in the presence of natural red, white, and black clay as a biocatalyst. tandfonline.comsemanticscholar.org This reaction, conducted under green media, provided good yields of the desired products. tandfonline.comsemanticscholar.org

| Reactants | Biocatalyst | Key Features | Product | Reference |

| Substituted acetophenone, Urea/Thiourea | Natural red, white, and black clay | Green media, good yields | 2,4-disubstituted oxazoles | tandfonline.comsemanticscholar.org |

Preparation of Key Intermediates for this compound Synthesis

Synthesis of Aldehyde Precursors

The direct precursor to the oxazole ring in many syntheses is an appropriately substituted benzaldehyde. The formation of this aldehyde has been a central focus of process development. Two main approaches have been explored: a variant of the Beech reaction and a more efficient palladium-catalyzed formylation. acs.org

Early synthetic efforts utilized the Beech reaction, a method involving the copper-catalyzed coupling of an aryl diazonium species with formaldoxime (B1209246). acs.orgacs.org However, this approach was often plagued by disappointing yields and purity issues, particularly during scale-up operations. acs.org For the synthesis of a related aldehyde, 2-methoxy-4-nitrobenzaldehyde, the Beech reaction on a related system provided the aryl aldehyde in only 35-45% yield. acs.org

Table 1: Comparative Analysis of Aldehyde Synthesis Methods

| Metric | Beech Reaction Variant | Palladium(0)-Catalyzed Formylation |

|---|---|---|

| Description | Copper-catalyzed coupling of an aryl diazonium species with formaldoxime. acs.orgacs.org | Palladium(0)-catalyzed carbonylation of an aryl diazonium salt. acs.org |

| Reagents | Aryl diazonium salt, formaldoxime, copper sulfate, sodium sulfite. acs.org | Aryl diazonium salt, palladium(0) catalyst, carbon monoxide. acs.org |

| Reported Yield | Generally lower; 35-45% on related systems. acs.org | High; contributes to a 75% overall yield for a two-step oxazole synthesis. acs.orgacs.org |

| Scalability | Disappointing yields and purities on scale-up. acs.org | Amenable to multigram-scale preparation. acs.orgresearchgate.net |

Formation of Aryl Diazonium Species

The synthesis of the aldehyde precursor via either the Beech reaction or palladium-catalyzed formylation begins with an aryl diazonium species. acs.org A significant advantage in process chemistry is the commercial availability of stable aryl diazonium salts, which can circumvent the need for their in-situ preparation from an aniline (B41778) precursor. acs.org

For the synthesis of the key intermediate 5-(2-methoxy-4-nitrophenyl)oxazole (B186685), research has successfully utilized commercially available diazonium salts sold under the trade name "Fast Red B". acs.orgacs.org Both the tetrafluoroborate (B81430) salt and the hemi-zinc chloride salt of the corresponding diazonium species have been used. acs.org

In the Beech reaction pathway, an aqueous solution of the aryl diazonium salt is adjusted to a pH of 5-6 and added to the formaldoxime and catalyst solution. acs.org In the more efficient palladium-catalyzed route, the commercially available Fast Red B tetrafluoroborate salt serves as the direct starting material for the formylation reaction, leading to the aldehyde in high yield and purity. acs.orgacs.org The use of these stable, pre-formed diazonium salts is a key factor in the development of a robust and scalable synthesis. acs.org

Table 2: Aryl Diazonium Intermediates Used in Synthesis

| Diazonium Salt | Starting Material For | Synthetic Method |

|---|---|---|

| Fast Red B tetrafluoroborate salt | 2-methoxy-4-nitrobenzaldehyde | Palladium(0)-Catalyzed Formylation acs.orgacs.org |

| Fast Red B hemi-zinc chloride salt | 2-methoxy-4-nitrobenzaldehyde | Beech Reaction Variant acs.org |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-(2-Methoxy-4-nitrophenyl)oxazole |

| Merimepodib (VX-497) |

| 2-Methoxy-4-nitrobenzaldehyde |

| Tosylmethyl isocyanide (TosMIC) |

| Formaldoxime |

| Copper sulfate |

| Sodium sulfite |

| Carbon monoxide |

| Fast Red B tetrafluoroborate |

| Fast Red B hemi-zinc chloride |

Chemical Reactivity and Mechanistic Studies of 5 2 Nitrophenyl Oxazole

Ring-Opening Reactions and Cycloadditions

Oxazoles can participate in several types of cycloaddition reactions, often involving a preliminary ring-opening step. These transformations are critical for the synthesis of other heterocyclic systems and complex molecules. The 5-alkoxyoxazole ring system, a close analogue, is a versatile building block involved in hetero-Diels–Alder reactions, formal 1,3-dipolar cycloadditions, and photochemical [2+2] cycloadditions. researchgate.net

While oxazoles possess a diene system, their aromatic character makes them reluctant to participate in conventional Diels-Alder reactions as the diene component. researchgate.net However, reactions with highly reactive dienophiles can proceed, often through unconventional pathways. The activation of the oxazole (B20620) nitrogen with Brønsted or Lewis acids can facilitate [4+2] cycloaddition reactions by lowering the activation barrier. nih.gov

In reactions with strong electron-acceptor dienophiles, the mechanism often deviates from a concerted Diels-Alder pathway. Instead, a zwitterionic intermediate is formed, which involves the nucleophilic attack of the oxazole ring on the dienophile, leading to the opening of the oxazole ring. rsc.orgrsc.org This ring-opened zwitterion is a key intermediate that dictates the structure of the final product. The acceleration of such reactions in polar aprotic solvents like acetonitrile (B52724) provides strong support for this zwitterionic mechanism. rsc.org

The reaction of oxazoles with the highly electron-deficient dienophile tetracyanoethylene (B109619) (TCNE) serves as a prime example of the zwitterionic pathway. rsc.org Studies on the analogous compound, 5-methoxy-4-(p-nitrophenyl)oxazole, demonstrate that instead of the expected [4+2] Diels-Alder adduct, the reaction yields a formal [3+2] cycloadduct, specifically a dihydropyrrole derivative. rsc.orgrsc.orgrsc.org

The proposed mechanism involves an initial attack from the oxazole on TCNE to form a zwitterionic intermediate. This intermediate then undergoes ring-opening, followed by an intramolecular cyclization to yield the final dihydropyrrole product. rsc.org The reaction of various 2-substituted 5-methoxy-4-(p-nitrophenyl)oxazoles with TCNE in refluxing acetonitrile highlights the formation of these abnormal adducts in significant yields. rsc.org

| Oxazole Reactant (Substituent at position 2) | Product | Yield (%) |

|---|---|---|

| 2-Methyl-5-methoxy-4-(p-nitrophenyl)oxazole | Methyl 3,3,4,4-tetracyano-4,5-dihydro-2-methyl-5-(p-nitrophenyl)-3H-pyrrole-5-carboxylate | 85 |

| 2-Ethyl-5-methoxy-4-(p-nitrophenyl)oxazole | Methyl 3,3,4,4-tetracyano-2-ethyl-4,5-dihydro-5-(p-nitrophenyl)-3H-pyrrole-5-carboxylate | 73 |

| 2-Isopropyl-5-methoxy-4-(p-nitrophenyl)oxazole | Methyl 3,3,4,4-tetracyano-4,5-dihydro-2-isopropyl-5-(p-nitrophenyl)-3H-pyrrole-5-carboxylate | 67 |

| 2-Phenyl-5-methoxy-4-(p-nitrophenyl)oxazole | Methyl 3,3,4,4-tetracyano-4,5-dihydro-5-(p-nitrophenyl)-2-phenyl-3H-pyrrole-5-carboxylate | 15 |

The zwitterionic, ring-opened intermediate generated from the reaction of an oxazole with an electrophile can be viewed as a 1,3-dipole. rsc.org This reactive species can then undergo a formal 1,3-dipolar cycloaddition with a suitable dipolarophile. researchgate.netmdpi.com This type of reaction provides a powerful method for constructing five-membered heterocyclic rings. libretexts.org The reaction between the ring-opened oxazole and a second molecule of the dienophile or another dipolarophile present in the reaction mixture leads to the formation of various cycloadducts. This reactivity pathway underscores the versatility of oxazoles as precursors to complex heterocyclic structures via thermally induced ring-opening and subsequent cycloaddition. cdnsciencepub.com

Photochemical [2+2] cycloadditions represent another important class of reactions for oxazoles, particularly for accessing strained four-membered ring systems. researchgate.netlibretexts.org These reactions are initiated by the absorption of light by one of the reacting partners, which must contain a suitable chromophore, promoting it to an electronically excited state. youtube.com This excited molecule can then react with a ground-state alkene (an enophile) to form a cyclobutane (B1203170) ring. For 5-(2-nitrophenyl)oxazole, either the oxazole itself or a reacting partner with conjugation could absorb light to initiate the cycloaddition, leading to the formation of highly strained, polycyclic products. libretexts.org

Diels-Alder Reactions and Formation of Cycloadducts

Electrophilic Substitution Reactions

The oxazole ring is considered electron-deficient due to the presence of two electronegative heteroatoms, nitrogen and oxygen. firsthope.co.in Consequently, it is generally deactivated towards electrophilic aromatic substitution, making such reactions more difficult compared to electron-rich heterocycles like furan (B31954) or pyrrole. firsthope.co.inchempedia.info When electrophilic substitution does occur, it typically happens at the C-5 position, which is the most reactive site. firsthope.co.intandfonline.com

In the case of this compound, the situation is further compounded. The C-5 position is already substituted, and the attached 2-nitrophenyl group is strongly electron-withdrawing. This substituent significantly reduces the electron density of the oxazole ring, further deactivating it towards attack by electrophiles. Therefore, electrophilic substitution reactions on this compound are expected to be extremely challenging and would require harsh reaction conditions. pharmaguideline.com This is in contrast to oxazoles bearing electron-donating groups, which show enhanced reactivity towards electrophiles. tandfonline.compharmaguideline.com

Nucleophilic Substitution Reactions

The electronic properties that hinder electrophilic attack on this compound simultaneously make the molecule more susceptible to nucleophilic reactions.

Nucleophilic substitution reactions are rare for the basic oxazole structure but become possible when strong electron-withdrawing groups are present on the ring. firsthope.co.intandfonline.com These groups enhance the electrophilicity of the ring carbons, making them suitable targets for nucleophiles. It is important to note that nucleophilic attack on the oxazole ring often leads to ring cleavage rather than direct substitution. pharmaguideline.com The most electron-deficient carbon, C2, is the most common site for initial nucleophilic attack. pharmaguideline.combrainly.in

For the oxazole ring system, the established order of reactivity for nucleophilic attack is C2 >> C4 > C5. tandfonline.comsemanticscholar.org The C2 position is particularly activated due to the inductive effects of the adjacent oxygen and nitrogen atoms. brainly.in In this compound, the electron-withdrawing substituent at C5 further increases the electron deficiency at all ring positions, especially at C2 and C4. Therefore, the C2 position remains the most probable site for nucleophilic attack.

| Position on Oxazole Ring | General Reactivity Toward Nucleophiles | Reactivity in this compound |

|---|---|---|

| C2 | Most Reactive | Highly Activated |

| C4 | Less Reactive | Activated |

| C5 | Least Reactive | Substituted |

While specific studies detailing the reaction of this compound with amines are not prevalent, the general reactivity of oxazoles provides a clear indication of the likely outcome. Nucleophilic attack by an amine would preferentially occur at the C2 position. This process, however, does not typically result in a simple substitution product. Instead, it often initiates a ring-opening cascade. For instance, the reaction of some oxazoles with ammonia (B1221849) can lead to ring cleavage and subsequent recyclization to form an imidazole (B134444) ring. pharmaguideline.com A similar pathway can be anticipated for this compound, where amine attack at C2 would lead to the formation of an open-chain intermediate, which could then undergo further transformations.

Other Significant Transformations

Beyond electrophilic and nucleophilic substitutions, the oxazole ring can participate in other notable reactions.

Ring-Opening Reactions: Under strong acidic or basic conditions, the oxazole ring is susceptible to hydrolysis, which leads to cleavage and the formation of open-chain derivatives. firsthope.co.in

Cycloaddition Reactions: Oxazoles can function as dienes in Diels-Alder [4+2] cycloaddition reactions, typically reacting with electron-deficient dienophiles to yield pyridine (B92270) derivatives. pharmaguideline.comtandfonline.comwikipedia.org However, this reactivity is enhanced by electron-donating substituents on the oxazole ring. The presence of the strongly deactivating 2-nitrophenyl group on this compound would likely make it a poor diene in such reactions. pharmaguideline.com

Deprotonation and Metallation: The proton at the C2 position of the oxazole ring is the most acidic. tandfonline.com This allows for deprotonation by a strong base, such as n-butyllithium (n-BuLi), to form a 2-lithiooxazole intermediate. firsthope.co.in This organometallic species can then react with various electrophiles, providing a synthetic route to C2-functionalized oxazoles. However, these lithiated intermediates are often in equilibrium with their ring-opened isocyanide forms. pharmaguideline.comwikipedia.org

Reduction: The nitro group on the phenyl ring is readily susceptible to reduction. Standard reduction methods can convert the 2-nitro group into a 2-amino group, yielding 2-(oxazol-5-yl)aniline. This transformation provides a key intermediate for the synthesis of more complex heterocyclic systems. Catalytic hydrogenation can also reduce the oxazole ring itself, though this often results in ring-opening. tandfonline.com

Intramolecular Reactions: Derivatives of 2-(2-nitrophenyl)azoles have been shown to undergo intramolecular nucleophilic aromatic substitution (SNAr), where a nucleophile on a side chain displaces the nitro group to form a new fused ring system. nih.gov This suggests that appropriately substituted derivatives of this compound could undergo similar cyclization reactions under basic conditions.

Claisen Rearrangements

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that typically involves the nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether nih.govwikipedia.org. For a Claisen rearrangement to occur with this compound, the molecule would first need to be functionalized with an allyl ether group. This would most likely involve the conversion of a precursor, such as a hydroxylated derivative of this compound, into its corresponding allyl ether.

While no specific studies on the Claisen rearrangement of allyl ethers of this compound have been reported, the general mechanism for aromatic Claisen rearrangements can be considered wikipedia.org. The reaction is typically thermally initiated and proceeds through a concerted, pericyclic transition state. In the case of an analogous allyl aryl ether, the rearrangement would lead to an ortho-allylated phenol (B47542) after tautomerization of the initial cyclohexadienone intermediate. The regioselectivity of this rearrangement on the phenyl ring can be influenced by the electronic nature of other substituents wikipedia.org. The presence of the oxazole moiety at the 5-position of the phenyl ring would likely exert an electronic effect on the rearrangement, although the specifics of this influence have not been experimentally determined for this particular compound.

| Reactant Type | General Transformation | Key Mechanistic Feature | Anticipated Product Type |

| Allyl ether of a hydroxynitrophenyloxazole | nih.govnih.gov-Sigmatropic Rearrangement | Concerted pericyclic transition state | Allylated hydroxynitrophenyloxazole |

Oxidation Reactions

The oxazole ring is generally susceptible to oxidation, which can lead to ring cleavage. The presence of the electron-withdrawing nitro group on the phenyl substituent is expected to influence the oxidative stability of the oxazole ring in this compound. Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) and chromic acid can be employed for the oxidation of heterocyclic compounds organic-chemistry.orgresearchgate.net.

With potassium permanganate, the oxidation of substituted isoxazoles has been shown to result in the formation of a nitroisoxazolone rather than the expected carboxylic acid, proceeding through a spirocyclic intermediate researchgate.net. While this is an isoxazole (B147169) system, it suggests that the oxidation of this compound with KMnO4 might also lead to complex ring-opened or rearranged products rather than simple oxidation of the phenyl ring's substituents or cleavage to a predictable carboxylic acid. The reaction conditions, such as solvent and temperature, would play a crucial role in determining the product distribution organic-chemistry.orgresearchgate.net.

Chromic acid is a powerful oxidizing agent capable of oxidizing a wide range of organic compounds. The oxidation of heterocyclic systems with chromic acid often leads to degradation of the heterocyclic ring. Given the stability of the benzene (B151609) ring, it is plausible that under controlled conditions, the oxazole ring would be the primary site of attack. However, the specific products of the chromic acid oxidation of this compound have not been documented.

| Oxidizing Agent | Potential Reaction Pathway | Possible Products |

| Potassium Permanganate (KMnO4) | Oxidative cleavage of the oxazole ring | Ring-opened carboxylic acids, amides, or rearranged products |

| Chromic Acid (H2CrO4) | Degradation of the oxazole ring | Complex mixture of degradation products |

Photolysis and Photochemical Transformations

The photochemistry of this compound is expected to be rich and complex, influenced by both the nitroaromatic group and the oxazole ring. Nitroaromatic compounds are known to undergo various photochemical reactions, including nitro-nitrite rearrangements and photoreduction nih.govnih.gov. The direct photolysis of nitrobenzene (B124822) in aqueous solution, for instance, leads to the formation of nitrophenols and other intermediates through a proposed nitro-nitrite intramolecular arrangement nih.gov.

Furthermore, the oxazole ring itself is photo-labile. Upon irradiation, isoxazoles, which are isomers of oxazoles, are known to rearrange to form oxazoles via an acyl azirine intermediate nih.gov. While this compound is already an oxazole, it could potentially undergo other photochemical rearrangements. The photolysis of aryl-substituted oxazoles can lead to a variety of products depending on the reaction conditions and the nature of the substituents.

The combination of a nitro group and an oxazole ring in this compound suggests that multiple photochemical pathways could be operative. Irradiation could lead to excited states where intramolecular reactions between the nitro group and the oxazole ring become possible. This could involve oxygen transfer from the nitro group to the oxazole ring, leading to ring-opening or rearrangement. The specific products and mechanisms for the photolysis of this compound would require detailed experimental investigation, including product isolation and characterization, and mechanistic studies using techniques such as flash photolysis.

| Photochemical Process | Potential Mechanistic Pathway | Anticipated Product Classes |

| Direct Photolysis | Nitro-nitrite rearrangement of the nitro group | Nitrophenol derivatives of the oxazole |

| Intramolecular reactions | Ring-opened products, rearranged isomers | |

| Photoreduction of the nitro group | Amino- or nitroso-substituted oxazoles |

N-alkylation of Oxazole

The nitrogen atom at the 3-position of the oxazole ring is a potential site for alkylation. The N-alkylation of heterocyclic compounds is a common synthetic transformation, typically achieved using alkyl halides in the presence of a base beilstein-journals.orgnih.gov. The regioselectivity of N-alkylation in heterocycles with multiple nitrogen atoms can be influenced by steric and electronic factors of both the substrate and the alkylating agent beilstein-journals.orgnih.gov.

In the case of this compound, the nitrogen atom at the 3-position is the sole nitrogen within the oxazole ring, making it the primary site for alkylation on the heterocycle. However, the steric bulk of the 2-nitrophenyl group at the adjacent 5-position could potentially hinder the approach of the alkylating agent to the N-3 position. The electronic effect of the electron-withdrawing nitrophenyl group would also influence the nucleophilicity of the nitrogen atom.

The reaction would likely proceed via a standard SN2 mechanism, where a base deprotonates the N-H tautomer (if present in equilibrium, though less likely for an oxazole) or, more likely, the alkylating agent directly reacts with the lone pair of the nitrogen atom to form a quaternary oxazolium salt. The choice of base and solvent can significantly impact the reaction rate and yield beilstein-journals.org. While specific studies on the N-alkylation of this compound are not available, studies on the alkylation of other substituted imidazopyridines and indazoles demonstrate that regioselectivity is a key consideration, often influenced by the reaction conditions nih.govfabad.org.tr.

| Alkylating Agent | General Base | Expected Product | Key Considerations |

| Alkyl Halide (e.g., CH3I, C2H5Br) | Non-nucleophilic base (e.g., NaH, K2CO3) | 3-Alkyl-5-(2-nitrophenyl)oxazolium salt | Steric hindrance from the 2-nitrophenyl group; Nucleophilicity of the N-3 atom |

Computational Chemistry and Spectroscopic Characterization in Research of 5 2 Nitrophenyl Oxazole

Computational Chemistry for Elucidating Reactivity and Properties

Computational chemistry utilizes computer simulations to predict and analyze the behavior and properties of molecules. These theoretical methods are invaluable for complementing experimental data, offering insights into molecular structure, stability, and potential interactions with biological targets. Despite the utility of these methods, specific computational studies focused solely on 5-(2-Nitrophenyl)oxazole are not present in the available research literature. The following sections describe the computational techniques that would be applied to study this compound.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. bioinformation.net This method is widely used in drug discovery to screen virtual libraries of compounds and predict their binding affinity and mode of interaction with a biological target. researchgate.net

A search for molecular docking studies specifically involving this compound as the ligand did not yield any published research. Such a study would involve docking the compound into the active site of a selected protein to predict binding energies and key interactions, which could suggest potential biological activity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. vph-institute.org For a ligand-protein complex, MD simulations can provide insights into the stability of the binding pose predicted by molecular docking, revealing how the ligand and protein structure fluctuate and adapt to each other in a simulated physiological environment.

No molecular dynamics simulation studies specifically investigating the behavior of this compound, either alone or in a complex with a protein, have been reported in the scientific literature.

MM-GBSA Studies

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a computational approach used to estimate the free energy of binding of a ligand to a protein. nih.gov It is often applied to snapshots from a molecular dynamics simulation to provide a more accurate prediction of binding affinity than docking scores alone by accounting for solvent effects. nih.gov

Research applying the MM-GBSA method to calculate the binding free energy for this compound could not be found. Studies on related nitrofuran-tagged oxazolyl compounds have utilized this method to refine docking results and better predict target affinity. mdpi.comnih.gov

PLIP Studies for Protein-Ligand Interaction Profiling

The Protein-Ligand Interaction Profiler (PLIP) is a tool used to automatically detect and visualize the full range of non-covalent interactions between a ligand and a protein from a 3D structure file (e.g., from docking or X-ray crystallography). nih.govsemanticscholar.org It identifies interactions such as hydrogen bonds, hydrophobic contacts, salt bridges, and π-stacking, providing a detailed map of the binding mode. bio.tools

As no docking or crystallographic data is available for this compound in a protein complex, no PLIP analyses have been published for this compound.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the molecular properties of this compound. These computational methods provide insights into the molecule's geometry, electronic structure, and reactivity parameters. By solving the Schrödinger equation for the molecule, researchers can determine various properties that are difficult or impossible to measure experimentally.

For oxazole (B20620) derivatives, these calculations often focus on optimizing the molecular geometry to find the most stable conformation. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state.

General findings for substituted 1,3-oxazole derivatives indicate that the introduction of donor or acceptor substituents can significantly influence the positions of these frontier orbitals. For instance, an electron-withdrawing group like the nitrophenyl group at the 5-position is expected to lower the energy levels of both HOMO and LUMO, potentially affecting the molecule's interaction with biological targets. These calculations help in predicting how such substitutions modulate the electronic properties and, by extension, the biological activity of the oxazole core.

DFT/TD-DFT Calculations

Density Functional Theory (DFT) has become a popular and powerful tool for the theoretical study of oxazole derivatives, offering a balance between accuracy and computational cost. DFT methods are used to predict optimized structures, HOMO-LUMO energies, and various chemical reactivity parameters. A common approach involves using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a suitable basis set, such as 6-311G++(d,p), to perform calculations.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). For compounds like this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* or n → π*). Comparing theoretical UV spectra from TD-DFT with experimental data is a standard method for validating the computational approach and accurately assigning the observed absorption bands.

In Silico ADMET Studies

In the early stages of drug discovery, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial for evaluating the pharmacokinetic and pharmacodynamic properties of a compound. These computational predictions help to identify molecules with drug-like characteristics and flag potential liabilities before costly synthesis and in vitro testing.

For a molecule like this compound, ADMET prediction tools and software would be used to estimate a range of properties. These often include:

Physicochemical Properties : Parameters such as molecular weight, LogP (a measure of lipophilicity), and topological polar surface area (TPSA) are calculated. These are fundamental to predicting absorption and distribution.

Pharmacokinetics : Predictions are made regarding gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are key for metabolism.

Drug-Likeness : The compound is evaluated against established rules like Lipinski's Rule of Five and the Veber rule. Compliance with these rules suggests good oral bioavailability.

Toxicity : Potential toxicities, such as mutagenicity, carcinogenicity, or organ toxicity, are predicted using models built from large datasets of known toxic compounds.

While specific ADMET data for this compound is not detailed in the available literature, studies on other oxazole and nitrophenyl derivatives often show good drug-like properties, including high predicted GI absorption and compliance with Lipinski's rules. However, the presence of a nitro group can sometimes be a flag for potential toxicity, warranting further investigation.

Applications of 5 2 Nitrophenyl Oxazole in Medicinal Chemistry and Biological Research

General Biological Activities of Oxazole (B20620) Derivatives

Oxazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry. bohrium.com Their derivatives are known to possess a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. iajps.comaaup.edu The unique structural features of the oxazole ring enable it to bind to various biological targets through non-covalent interactions, which is central to its diverse therapeutic potential. tandfonline.comresearchgate.net Researchers have synthesized and evaluated numerous oxazole derivatives, revealing their promise as scaffolds for the development of novel drugs. derpharmachemica.comd-nb.info

Oxazole derivatives have demonstrated significant potential as antimicrobial agents, with various studies reporting their efficacy against a range of bacterial and fungal pathogens. d-nb.infoaaup.edu These compounds can inhibit the growth of microorganisms by interacting with essential microbial components like enzymes or cell membranes. ijrpr.com The substitution pattern on the oxazole ring plays a critical role in determining the antimicrobial spectrum and potency. iajps.comnih.gov

For instance, certain chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl) propanoic acid derivatives have shown in vitro activity against both Gram-negative and Gram-positive bacteria. derpharmachemica.com Similarly, fluorine-containing pyrazolyl benzo[d]oxazoles have exhibited promising results against bacterial strains, particularly Pseudomonas aeruginosa. derpharmachemica.com The antibacterial activity of some derivatives has been found to be comparable to standard antibiotics like ampicillin. derpharmachemica.com Studies have also explored the antifungal properties of oxazoles, with some derivatives showing notable activity against fungi such as Candida albicans. d-nb.infonih.gov The broad-spectrum antimicrobial activity highlights the potential of the oxazole scaffold in developing new treatments for infectious diseases. ijrpr.comhumanjournals.com

| Oxazole Derivative Class | Target Organisms | Observed Activity | Reference |

|---|---|---|---|

| Propanoic acid derivatives | Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli) | Potent antibacterial activity | d-nb.info |

| Pyrazole linked to oxazole-5-one | S. aureus, E. coli, P. aeruginosa, C. albicans | Moderate to high antimicrobial activity | nih.gov |

| Pyrazolyl benzo[d]oxazoles | S. aureus, E. coli, P. aeruginosa, B. subtilis | Promising activity against P. aeruginosa | derpharmachemica.com |

| 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines | ESKAPE pathogens | Good activity, superior to nitrofurantoin (B1679001) in some cases | nih.gov |

The oxazole moiety is a key structural feature in a multitude of compounds exhibiting potent anticancer and cytotoxic activities. benthamscience.comijrpr.com These derivatives have been extensively studied for their ability to combat various cancer types, including those that are drug-resistant. ijrpr.comresearchgate.net The anticancer mechanisms of oxazole derivatives are diverse, often involving the inhibition of cancer cell growth, induction of apoptosis, and targeting of specific biomolecules crucial for tumor progression. benthamscience.comijrpr.com

Oxazole derivatives have been shown to effectively inhibit the growth of numerous human cancer cell lines. researchgate.netnih.gov Their antiproliferative effects are a cornerstone of their potential as anticancer agents. nih.gov Research has demonstrated that synthetic oxazoles can impede cancer cell proliferation, sometimes with IC50 values in the nanomolar range, indicating high potency. benthamscience.comnih.gov For example, a series of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives displayed strong cytotoxicity against both androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. nih.gov The specific chemical structure of the derivatives, including the nature and position of substituents on the aryl rings, significantly influences their growth-inhibitory activity. nih.gov

A critical mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. aacrjournals.org Defects in apoptotic pathways are common in cancer, contributing to tumor survival and drug resistance. aacrjournals.org Oxazole derivatives have been identified as potent inducers of apoptosis in cancer cells. benthamscience.comaacrjournals.org For instance, certain 2-aryl-oxazole-4-carboxamide analogs were discovered to be potent activators of caspase-3, a key executioner enzyme in the apoptotic cascade. aacrjournals.org The induction of apoptosis by these compounds was observed in both p53 mutant and wild-type tumor cells, suggesting a broad applicability. aacrjournals.org Furthermore, some benzoxazole (B165842) derivatives have been shown to induce apoptosis in HepG2 cells by significantly increasing the levels of pro-apoptotic proteins like Bax and caspase-3, while reducing the level of the anti-apoptotic protein Bcl-2. nih.gov

The targeted inhibition of specific biomolecules that are overexpressed or hyperactive in cancer cells is a leading strategy in modern oncology. nih.gov Oxazole derivatives have been successfully designed to inhibit a variety of these targets. benthamscience.comnih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. nih.govnih.gov Several benzoxazole and other oxazole derivatives have been developed as potent inhibitors of VEGFR-2 kinase activity, thereby blocking angiogenesis and curbing tumor growth. nih.govnih.gov

Tubulin: Microtubules are essential components of the cellular cytoskeleton and the mitotic spindle, making them an attractive target for anticancer drugs. Oxazole-containing compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. benthamscience.comnih.gov

Other Kinases and Enzymes: Oxazole derivatives have also been shown to inhibit other important targets, including Epidermal Growth Factor Receptor (EGFR), Aurora A kinase (AURKA), and Cyclin-Dependent Kinase 2 (CDK2), all of which play roles in cell proliferation and survival. benthamscience.comnih.govmdpi.com Additionally, enzymes like Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) and DNA topoisomerases have been identified as targets for some oxazole-based compounds. benthamscience.comnih.gov

The anti-proliferative efficacy of oxazole derivatives has been documented across a wide spectrum of human cancer cell lines. nih.govnih.gov This broad activity underscores the therapeutic potential of this class of compounds. benthamscience.com Numerous studies have reported significant cytotoxicity of novel oxazole derivatives against cell lines derived from breast, colon, lung, and liver cancers, among others. benthamscience.comnih.gov The potency of these compounds is often quantified by their GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values, which are frequently in the low micromolar to nanomolar range. benthamscience.comnih.gov

| Oxazole Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP (Prostate) | 0.03 µM | nih.gov |

| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | PC3 (Prostate) | 0.08 µM | nih.gov |

| Benzoxazole derivative 12l | HepG2 (Liver) | 10.50 µM | nih.gov |

| Benzoxazole derivative 12l | MCF-7 (Breast) | 15.21 µM | nih.gov |

| Peptide derivative 73 | A-549 (Lung), HT-29 (Colon), MDA-MB-231 (Breast) | 0.10 - 0.17 µM | nih.gov |

Immunosuppressive Effects

Derivatives of the oxazole scaffold have been investigated for their potential to modulate the immune system. Research into isoxazole (B147169) derivatives, a class of compounds structurally related to oxazoles, has shown that these molecules can exhibit immunosuppressive properties. For instance, certain isoxazole derivatives have been found to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA). One particular isoxazole derivative demonstrated the strongest antiproliferative activity without significant toxicity and was also shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) in human whole blood cell cultures. The proposed mechanism for this immunosuppressive action involves the induction of apoptosis, as evidenced by increased expression of caspases, Fas, and NF-κB1 in Jurkat cells. While this research focuses on isoxazoles, the findings suggest that the broader class of aryl-substituted azoles, including nitrophenyl-substituted oxazoles, may possess similar immunomodulatory capabilities.

Antiviral Activities (e.g., Hepatitis C)

The antiviral potential of oxazole derivatives has been a key area of investigation, with a particular focus on the Hepatitis C virus (HCV). A study detailing the synthesis of a series of novel (5-oxazolyl)phenyl amine derivatives revealed significant antiviral activity against HCV. Several of these compounds exhibited potent inhibition of the virus, with IC₅₀ values in the sub-micromolar range. The cytotoxicity of these compounds was also evaluated in Huh7.5 cells and was found to be low. The structure-activity relationship of these compounds indicates that the (5-oxazolyl)phenyl amine scaffold is a promising starting point for the development of new anti-HCV agents.

Below is a table summarizing the anti-HCV activity of selected (5-oxazolyl)phenyl amine derivatives.

| Compound | Anti-HCV Activity (IC₅₀, µM) |

| 17a1 | 0.92 |

| 17a4 | 0.42 |

| 17a6 | 0.83 |

| 17b1 | 0.28 |

| 17d1 | 0.51 |

| 17e2 | 0.35 |

| 17g3 | 0.56 |

Anti-Inflammatory Properties

Oxazole derivatives have been explored for their anti-inflammatory potential. Studies on various synthesized oxazole derivatives have demonstrated promising anti-inflammatory effects in preclinical models jddtonline.inforesearchgate.netresearchgate.net. One study evaluated a series of novel oxazole derivatives using the carrageenan-induced rat paw edema method and found that they exhibited significant anti-inflammatory activity jddtonline.info. The percentage of inflammation inhibition was notable, suggesting the potential of the oxazole scaffold in developing new anti-inflammatory agents jddtonline.info. Another research effort focused on abietane (B96969) diterpenoid alkaloids containing an oxazole ring isolated from Salvia miltiorrhiza. One of these compounds showed significant anti-inflammatory activity by reducing the gene expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide-induced RAW264.7 cells nih.gov.

Antidiabetic Activity

The potential for oxazole and related heterocyclic compounds to address diabetes has been an active area of research. While direct studies on 5-(2-Nitrophenyl)oxazole are limited, research on structurally similar compounds provides valuable insights. For example, various oxadiazole derivatives, which share a similar five-membered ring system, have been shown to possess antidiabetic properties nih.gov. These compounds have been found to inhibit carbohydrate-hydrolyzing enzymes, which can help in controlling postprandial hyperglycemia nih.gov. Furthermore, studies on thiazolidinedione derivatives, which can be synthesized to incorporate other heterocyclic moieties, have shown that the presence of electron-withdrawing substituents, such as a nitro group, can enhance their antidiabetic potency ijpsdronline.com. These findings suggest that the nitrophenyl-substituted oxazole core could be a promising pharmacophore for the development of novel antidiabetic agents.

Antiprotozoal Activity

The search for new antiprotozoal agents has led to the investigation of various heterocyclic compounds, including oxazole derivatives. A study on the in vitro antiprotozoal activity of 2-amino-4-phenyloxazole derivatives demonstrated their efficacy against Giardia lamblia and Trichomonas vaginalis. Notably, one of the synthesized compounds was 2-amino-4-(p-nitrophenyl)-oxazole, which is structurally related to this compound. This compound exhibited activity against both protozoa, with specific IC₅₀ values reported. The research suggests that the presence of a nitrophenyl group on the oxazole ring can contribute to antiprotozoal activity.

The following table presents the in vitro antiprotozoal activity of selected 2-amino-4-aryloxazoles.

| Compound | G. lamblia IC₅₀ (µM) | T. vaginalis IC₅₀ (µM) |

| 2-amino-4-phenyloxazole | 3.55 ± 1.12 | 6.60 ± 1.20 |

| 2-amino-4-(p-bromophenyl)oxazole | 3.51 ± 0.61 | 1.89 ± 0.45 |

| 2-amino-4-(p-nitrophenyl)oxazole | 3.55 ± 1.12 | 6.60 ± 1.20 |

| Metronidazole (control) | 1.40 ± 0.07 | 0.72 ± 0.03 |

Ferroptosis Inhibition

Recent research has highlighted the role of oxazole-based compounds as inhibitors of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation researchgate.netacs.orgnih.govnih.govfigshare.com. The inhibition of ferroptosis is a promising therapeutic strategy for various diseases, including neurodegenerative disorders researchgate.netacs.orgnih.govfigshare.com. A study focused on developing ferroptosis inhibitors with improved pharmacokinetic properties led to the synthesis of a novel series of oxazole-based radical trapping antioxidants acs.org. These compounds were designed by modifying existing ferroptosis inhibitors and replacing certain functional groups with isosteric oxazoles acs.orgnih.gov. This research demonstrates the potential of the oxazole scaffold in the design of potent ferroptosis inhibitors researchgate.netacs.orgnih.govfigshare.com.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, these studies involve synthesizing analogues with modifications on the oxazole ring, the nitrophenyl group, or by adding other functional moieties. The goal is to identify which parts of the molecule are essential for its effects and how alterations can enhance potency or selectivity.

Modifications to the core structure of nitrophenyl-oxazole derivatives have a significant impact on their biological profiles. The nature, position, and electronic properties of substituents can dramatically alter the compound's potency and spectrum of activity.

Substitution on the Phenyl Ring : The position and nature of substituents on the phenyl ring are critical. In related nitroaromatic compounds, the presence and position of the nitro (NO₂) group is often essential for activity, particularly in antimicrobial and anticancer contexts where it can be bioreduced to cytotoxic radicals. nih.gov

Modifications of the Oxazole Ring : The oxazole ring itself is a key feature, but its substitution pattern influences activity. For instance, in studies on related 5-substituted-1,3,4-oxadiazoles, it was found that simple, short-chain aliphatic substituents at the 5-position led to greater antioxidant activity compared to larger, more complex aromatic groups. sapub.org Conversely, increasing the number of halogen atoms (like chlorine or bromine) on an aliphatic side chain at this position was found to decrease antioxidant activity. sapub.org

Addition of Other Heterocyclic Moieties : Combining the nitrophenyl-oxazole core with other heterocyclic systems can yield compounds with enhanced or novel activities. For example, linking a 5-nitrofuran group to an oxazolyl tetrahydropyrazolopyridine (THPP) scaffold resulted in a lead compound with potent activity against ESKAPE pathogens, superior to the conventional drug nitrofurantoin. nih.gov In this case, the nitrofuran acts as the "warhead," while the oxazolyl-THPP scaffold serves to position it correctly for interaction with its biological target. nih.gov

Electronic and Steric Effects : Substituents can exert influence through electronic and steric effects. In a study of 2-amino-5-nitrothiazole (B118965) analogues, the addition of a 4-chloro substituent was found to slightly reduce activity. nih.gov This was attributed to a steric interaction that forces the essential 5-nitro group slightly out of plane with the thiazole (B1198619) ring, which in turn lowers the resonance stability of the active form of the molecule. nih.gov

Table 1: Impact of Substituent Modifications on Biological Activity

| Modification Area | Substituent Type/Change | Observed Impact on Activity | Potential Rationale | Reference |

|---|---|---|---|---|

| Core Heterocycle | Replacement of 2-amino-5-nitrothiazole with dinitrothiophene | Improved activity against H. pylori and C. jejuni | Enhanced electronic properties or target interaction | nih.gov |

| Oxadiazole Ring (Position 5) | Short-chain aliphatic groups vs. aromatic groups | Aliphatic groups showed higher antioxidant activity | Simpler structures may have better access to or interaction with the target site | sapub.org |

| Oxadiazole Ring (Position 5) | Increased halogenation on aliphatic side chain | Decreased antioxidant activity | Altered electronic properties or steric hindrance | sapub.org |

| Thiazole Ring (Position 4) | Addition of a 4-chloro substituent | Slight reduction in antibacterial activity | Steric hindrance forcing the 5-nitro group out-of-plane, reducing resonance stability | nih.gov |

A pharmacophore is the essential set of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For nitrophenyl-oxazole derivatives, the key pharmacophoric elements generally include the nitroaromatic system and the heterocyclic core.

The Nitroaromatic "Warhead" : The 5-nitro group on a heterocyclic ring (like furan (B31954) or thiazole) or a phenyl ring is often considered a critical pharmacophore, or "warhead." nih.gov Its mechanism of action frequently involves enzymatic reduction within a target cell (e.g., a bacterium or cancer cell) to form reactive nitrogen species, such as free radicals or a hydroxylamine (B1172632), which can then covalently bind to and damage crucial biomolecules like DNA and proteins. nih.govnih.gov The necessity of the 5-nitro group has been demonstrated in multiple studies where its removal leads to a loss of biological activity. nih.gov

The Oxazole Scaffold : The oxazole ring is considered a "privileged structure" and acts as a rigid scaffold that correctly orients the critical substituents for interaction with the biological target. nih.gov Its five-membered ring structure and the specific placement of nitrogen and oxygen atoms are important for establishing non-covalent interactions within a target's binding pocket.

Combined Pharmacophore Models : Modern drug design often involves creating polypharmacological drugs by combining known pharmacophores to achieve multi-targeting effects. nih.gov In the case of nitrophenyl-oxazole derivatives, the combination of the nitroaromatic warhead with a scaffold like tetrahydropyrazolopyridine (THPP) creates a molecule with distinct parts responsible for toxicity to the pathogen and for binding to the specific target enzyme. nih.gov

Mechanistic Investigations of Biological Action

Understanding the mechanism of action is crucial for the rational design of new therapeutic agents. For nitrophenyl-oxazole derivatives, investigations have focused on how these molecules interact with biological systems at a molecular level to exert their effects.

The biological activity of many nitroaromatic compounds, including those related to this compound, is predicated on the reductive activation of the nitro group.

Reductive Activation : A common mechanism of action involves the reduction of the nitro group by cellular nitroreductase enzymes, often found in bacteria and some cancer cells. nih.gov This process typically requires four electrons to form a hydroxylamine intermediate. nih.gov This highly reactive species can then undergo further reactions, leading to the formation of covalent adducts with cellular macromolecules, causing cytotoxicity. nih.gov Studies on 5-nitroimidazoles have shown that this reductive activation leads to nucleophilic attack at the C4 position of the imidazole (B134444) ring, causing covalent binding. nih.gov

DNA Intercalation : Another potential mechanism of action for planar aromatic molecules is intercalation, where the compound inserts itself between the base pairs of DNA. This can disrupt DNA replication and transcription, leading to cell death. Studies on nitrophenyl-nitrobenzimidazole derivatives, which share structural similarities, have unambiguously established intercalation as a binding mode using thermal melting and fluorescence spectroscopy. nih.gov Molecular docking simulations further suggested that different parts of the molecule, either the 5-nitrobenzimidazole (B188599) moiety or the nitrophenyl substituent, could stack between DNA base pairs depending on the specific isomer. nih.gov

Enzyme Inhibition : Derivatives can also act by inhibiting specific enzymes. For example, pyrazole-5-yl-benzamide derivatives have been investigated as inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in cellular respiration. acs.org Molecular docking simulations showed these compounds interacting with key amino acid residues like TRP173, SER39, and ARG43 in the enzyme's active site through hydrogen bonds and π-π interactions. acs.org

The interaction of small molecules with proteins, particularly transport proteins like serum albumin, is a critical factor in their pharmacokinetic profile.